1,3,5-Triazine-2,4,6-tricarboxamide
Description
1,3,5-Triazine-2,4,6-tricarboxamide is a symmetric heterocyclic compound featuring a central 1,3,5-triazine core substituted with carboxamide groups at the 2, 4, and 6 positions. Its synthesis typically involves hydrolysis or functionalization of triethyl 1,3,5-triazine-2,4,6-tricarboxylate precursors, followed by purification via column chromatography or recrystallization . The carboxamide substituents enable hydrogen bonding and π-π stacking, making it valuable in supramolecular chemistry, liquid crystal materials, and aggregation-induced emission (AIE) applications . Derivatives such as N2,N4,N6-tris((S)-1-(dodecylamino)-1-oxopentan-2-yl)-1,3,5-triazine-2,4,6-tricarboxamide (TTA 2) exhibit tunable kinetic barriers in seeded polymerization, critical for controlled self-assembly .
Properties
CAS No. |
23297-24-7 |
|---|---|
Molecular Formula |
C6H6N6O3 |
Molecular Weight |
210.15 g/mol |
IUPAC Name |
1,3,5-triazine-2,4,6-tricarboxamide |
InChI |
InChI=1S/C6H6N6O3/c7-1(13)4-10-5(2(8)14)12-6(11-4)3(9)15/h(H2,7,13)(H2,8,14)(H2,9,15) |
InChI Key |
PRDSMYUJZRWZLE-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)C(=O)N)C(=O)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3,5-triazine-2,4,6-tricarboxamide typically involves the reaction of cyanuric chloride with amines under controlled conditions. One common method includes the use of a solvent like dimethylformamide (DMF) and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete substitution of the chlorine atoms with amine groups .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
1,3,5-Triazine-2,4,6-tricarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carboxamide groups can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Condensation Reactions: The compound can form condensation products with other amines or aldehydes, leading to the formation of more complex structures.
Common reagents used in these reactions include strong bases like sodium hydroxide or potassium carbonate, and solvents such as DMF or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted triazine derivatives .
Scientific Research Applications
1,3,5-Triazine-2,4,6-tricarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials, particularly those with luminescent properties.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological assays and imaging techniques.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism by which 1,3,5-triazine-2,4,6-tricarboxamide exerts its effects is primarily through its ability to form stable complexes with metal ions and other molecules. This interaction can influence various molecular pathways, including those involved in luminescence and biological activity. The compound’s structure allows it to participate in π-π stacking interactions, which can enhance its stability and functionality in different applications .
Comparison with Similar Compounds
Comparison with Similar Triazine-Based Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions:
*Molecular weight varies with alkyl/aryl side chains (e.g., TTA 4: ~1,076.85 ).
Key Research Findings
Supramolecular Polymerization
This compound derivatives (e.g., TTA 0, TTA 2) enable precise control over polymerization kinetics. For instance:
- TTA 2 : Exhibits a low-energy barrier (ΔG‡ = 72 kJ/mol) for nucleation, facilitating rapid self-assembly into helical fibrils .
- TTA 4 : Longer alkyl chains (dodecyl) increase steric hindrance, slowing polymerization but enhancing thermal stability .
In contrast, melamine forms hydrogen-bonded networks but lacks directional control due to its planar structure and absence of chiral centers .
Electronic and Optical Properties
Solubility and Reactivity
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